Etc-159

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

orally available PORCN, an endoplasmic reticulum resident enzyme that post-translationally palmitoleates

Structure

3D Structure

Eigenschaften

IUPAC Name |

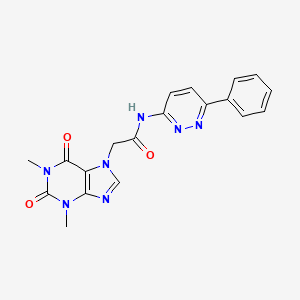

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRXIFVSTWXRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638250-96-0 | |

| Record name | ETC-159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETC-159 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The PORCN Inhibitor ETC-159: A Deep Dive into its Mechanism of Action in the Wnt Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. ETC-159 is a potent, orally bioavailable small molecule inhibitor that targets the Wnt pathway at a critical upstream juncture. Developed through a collaboration between Duke-NUS Medical School and the Agency for Science, Technology, and Research (A*STAR) in Singapore, this compound has progressed into clinical trials for a variety of solid tumors, including colorectal, ovarian, endometrial, and pancreatic cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Upstream Inhibition of Wnt Signaling

This compound exerts its anti-cancer effects by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a post-translational modification that is critical for their secretion and subsequent binding to Frizzled receptors on target cells. By inhibiting PORCN, this compound effectively prevents the secretion of all 19 Wnt ligands, leading to a comprehensive shutdown of Wnt signaling. This upstream inhibition prevents the stabilization and nuclear translocation of β-catenin, a key downstream effector of the canonical Wnt pathway. The result is the downregulation of Wnt target genes that drive cancer cell proliferation, survival, and stemness.[1][2]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of Wnt signaling in various in vitro assays. A key assay used to quantify the activity of Wnt pathway inhibitors is the SuperTOPFlash (STF) reporter assay, which measures β-catenin/TCF-mediated transcription. In HEK293 cells, this compound inhibits β-catenin reporter activity with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[3] Furthermore, it has been shown to inhibit mouse PORCN with an IC50 of 18.1 nM.[3]

| Parameter | Cell Line/System | Value | Reference |

| IC50 (β-catenin reporter activity) | HEK293 | 2.9 nM | [3] |

| IC50 (mouse PORCN) | HT-1080 | 18.1 nM | [3] |

| IC50 (Xenopus PORCN) | HT-1080 | 70 nM | [3] |

In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the in vivo efficacy of this compound. In patient-derived xenograft (PDX) models of colorectal cancer with R-spondin (RSPO) fusions, which lead to Wnt pathway hyperactivation, this compound treatment resulted in significant tumor growth inhibition and induced cellular differentiation.[4] Studies in osteosarcoma xenografts showed that this compound treatment led to decreased β-catenin levels, increased tumor necrosis, and reduced vascularity.[2][5]

| Parameter | Animal Model | Value | Reference |

| Tmax (5 mg/kg, oral) | Mouse | ~0.5 h | [6] |

| Bioavailability (oral) | Mouse | 100% | [6] |

| Half-life (t1/2) | Mouse | ~1.18 h | [6] |

Clinical Studies

This compound entered first-in-human clinical trials in 2015.[7] Phase 1A studies established the safety and recommended Phase 2 dose of this compound as a monotherapy.[7] Phase 1B trials are ongoing to evaluate this compound as a monotherapy in genetically defined patient populations (e.g., colorectal cancer with RSPO fusions) and in combination with other anti-cancer agents like the immune checkpoint inhibitor pembrolizumab.[8]

Pharmacodynamic biomarkers are crucial for assessing the on-target activity of this compound in patients. The expression of AXIN2, a direct target of Wnt/β-catenin signaling, is monitored in hair follicles and whole blood as a minimally invasive method to determine target engagement.[1] A reduction in AXIN2 mRNA levels indicates successful inhibition of the Wnt pathway. Additionally, serum levels of β-CTX, a bone turnover marker, are monitored, as Wnt signaling is involved in bone homeostasis.[1]

| Trial Phase | Status | Patient Population | Key Findings/Endpoints | Reference |

| Phase 1A | Completed | Advanced solid tumors | Determined safety, MTD, pharmacokinetics, and pharmacodynamics. Showed on-target Wnt inhibition. | [7] |

| Phase 1B | Ongoing | Genetically defined solid tumors (e.g., MSS colorectal, endometrial, ovarian cancers) | Evaluating efficacy as monotherapy and in combination with pembrolizumab. | [8] |

Detailed Experimental Protocols

Wnt/β-catenin Reporter Assay (STF Assay)

This protocol is a standard method for quantifying canonical Wnt pathway activation.

-

Cell Culture: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: After 24 hours, transfect the cells with a mixture of the SuperTOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).

-

Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Patient-Derived Xenograft (PDX) Model Studies

This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in PDX models.

-

Animal Models: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent graft rejection.

-

Tumor Implantation: Surgically implant fresh or cryopreserved patient tumor fragments subcutaneously into the flanks of the mice.

-

Tumor Growth and Passaging: Monitor tumor growth using calipers. Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice.

-

Cohort Formation: When tumors in a cohort reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (formulated in a suitable vehicle) or vehicle control to the mice via oral gavage at the desired dose and schedule.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., qRT-PCR for AXIN2, immunohistochemistry for β-catenin) and histological evaluation.

AXIN2 mRNA Quantification by qRT-PCR

This protocol describes the measurement of AXIN2 mRNA levels from patient hair follicles.

-

Sample Collection: Pluck 5-10 hairs with follicles from the patient's scalp.

-

RNA Extraction: Immediately place the follicles in a lysis buffer and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with specific primers and a probe for AXIN2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of AXIN2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a baseline sample.

Clinical Trial Design Overview

The clinical development of this compound has followed a standard path from dose-escalation studies to expansion cohorts in specific patient populations.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

The PORCN Inhibitor ETC-159: A Technical Guide to its Attenuation of β-catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ETC-159, a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), and its consequential effects on the canonical Wnt/β-catenin signaling pathway. This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes critical pathways and workflows to support further research and development in oncology and other Wnt-driven diseases.

Introduction to this compound and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway, often through mutations that lead to the stabilization and nuclear accumulation of β-catenin, is a hallmark of numerous cancers, including a significant subset of colorectal, pancreatic, and ovarian cancers.[3][4][5] this compound is a novel therapeutic agent developed to target this pathway at an upstream checkpoint.[3][5][6]

This compound functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[7] PORCN mediates the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent binding to Frizzled receptors on target cells.[3][5] By inhibiting PORCN, this compound effectively prevents the secretion of all Wnt ligands, leading to a comprehensive blockade of Wnt-dependent signaling.[6]

Mechanism of Action: Inhibition of Wnt Secretion

The primary mechanism of action of this compound is the targeted inhibition of PORCN. This blockade of Wnt ligand secretion leads to a cascade of downstream effects that ultimately suppress the canonical Wnt/β-catenin signaling pathway. In the absence of secreted Wnt ligands, the "destruction complex," comprising Axin, APC, GSK3β, and CK1α, remains active. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[8] Consequently, the nuclear translocation of β-catenin is prevented, and the transcription of Wnt target genes, such as AXIN2 and LEF1, is suppressed.[3][8]

Caption: Mechanism of action of this compound in inhibiting the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/System | IC50 Value | Reference |

| β-catenin Reporter Activity | STF3A cells | 2.9 nM | [9][10] |

| Mouse PORCN Inhibition | N/A | 18.1 nM | [9][10] |

| Xenopus Porcn Inhibition | N/A | 70 nM | [9][10] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Dose | Value | Reference |

| Oral Bioavailability | 5 mg/kg | 100% | [9] |

| Time to Maximum Concentration (Tmax) | 5 mg/kg | ~0.5 h | [9] |

| Plasma Half-life | N/A | ~1.18 h | [10] |

Table 3: Phase 1 Clinical Trial Information for this compound

| Parameter | Details | Reference |

| Dosing Regimen | Orally, once every other day in a 28-day cycle | [2] |

| Tolerated Doses | Dose escalation was ongoing at 30 mg as of Jan 2017 | [2] |

| Dose-Limiting Toxicity | Hyperbilirubinaemia at 16 mg | [2] |

| Common Adverse Events (≥20%) | Vomiting (32%), anorexia and fatigue (31%), dysgeusia and constipation (25%) | [2] |

| Pharmacodynamic Effects | Reduction of AXIN2 mRNA levels in whole blood and hair follicles observed from 4 mg onwards | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory techniques.

TOPFlash/FOPFlash Reporter Assay for β-catenin Activity

This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.

-

After 24 hours, co-transfect cells with Super 8xTOPFlash (or FOPFlash as a negative control) and a Renilla luciferase normalization control plasmid using a suitable transfection reagent.

-

-

This compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

In experiments investigating Wnt stimulation, add recombinant Wnt3a (100 ng/mL) to the medium.

-

-

Luciferase Assay:

-

After 24 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

Western Blot Analysis for β-catenin

This protocol details the detection of β-catenin protein levels.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

-

Immunohistochemistry for β-catenin in Tumor Tissue

This method visualizes the localization and expression of β-catenin in tissue sections.

-

Tissue Preparation:

-

Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-µm thick sections and mount them on charged slides.

-

-

Antigen Retrieval and Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with 5% normal goat serum.

-

Incubate with a primary antibody against β-catenin overnight at 4°C.

-

Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal with a DAB substrate kit.

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate, clear, and mount the slides.

-

Capture images using a light microscope and analyze the intensity and localization of β-catenin staining.

-

In Vivo Efficacy Studies in Mouse Models

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in vivo.

Caption: A representative workflow for in vivo efficacy studies of this compound.

-

Animal Models:

-

Use immunodeficient mice (e.g., NOD/SCID) for patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models with Wnt-dependent cancer cells.

-

-

Tumor Implantation and Growth:

-

Implant tumor fragments or inject a suspension of cancer cells subcutaneously into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment Administration:

-

Randomize mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, collect tumors for analysis of Wnt pathway biomarkers (e.g., β-catenin, AXIN2) by immunohistochemistry, western blotting, or qPCR.

-

Preclinical and Clinical Findings

Preclinical studies have demonstrated the remarkable efficacy of this compound in various Wnt-addicted cancer models. In patient-derived xenografts of colorectal cancers with RSPO fusions, this compound treatment led to significant tumor regression.[3][6] Furthermore, in osteosarcoma xenografts, this compound not only decreased β-catenin levels but also induced tumor necrosis and reduced vascularity.[8][11] Mechanistically, RNA sequencing of this compound-treated tumors revealed a significant remodeling of the transcriptome, with a decrease in the expression of genes related to the cell cycle, stemness, and proliferation, and an increase in differentiation markers.[3][5]

A first-in-human Phase 1 clinical trial of this compound established its safety and tolerability at doses that inhibit Wnt signaling.[1][2] Pharmacodynamic assessments confirmed on-target activity, as evidenced by the reduction of AXIN2 mRNA levels in patients.[2] While no objective responses were observed in this initial study, two patients with colorectal and peritoneal carcinoma experienced stable disease for an extended period.[1][2] Ongoing clinical trials are further evaluating this compound as a monotherapy in genetically defined patient populations and in combination with other anti-cancer agents, such as immune checkpoint inhibitors.[12][13][14]

Conclusion

This compound is a potent, orally bioavailable inhibitor of PORCN that effectively suppresses the Wnt/β-catenin signaling pathway by blocking the secretion of Wnt ligands. Preclinical data strongly support its anti-tumor activity in Wnt-dependent cancers, and early clinical data have demonstrated a manageable safety profile and on-target activity. The information compiled in this technical guide provides a comprehensive resource for researchers and drug developers working to advance our understanding and therapeutic application of Wnt pathway inhibitors like this compound. Further investigation is warranted to identify predictive biomarkers for patient selection and to explore rational combination strategies to enhance the clinical efficacy of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. asiaresearchnews.com [asiaresearchnews.com]

- 5. researchgate.net [researchgate.net]

- 6. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Made-In-Singapore Cancer Drug this compound Advances In Clinical Trials - EDDC [eddc.sg]

- 13. Made-in-Singapore cancer drug this compound advances further in clinical [a-star.edu.sg]

- 14. mdpi.com [mdpi.com]

The Pharmacodynamics of ETC-159: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETC-159 is a novel, orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. By targeting PORCN, this compound effectively abrogates Wnt signaling, a pathway frequently dysregulated in a variety of human cancers, including those of the colorectum, ovary, and pancreas. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action: Inhibition of Wnt Signaling

This compound exerts its anti-tumor activity by inhibiting PORCN, thereby preventing the palmitoylation of Wnt proteins. This post-translational modification is critical for the binding of Wnt ligands to their carrier protein, Wntless (WLS), and their subsequent secretion into the extracellular space. In the absence of secreted Wnt, the canonical Wnt/β-catenin signaling pathway is suppressed. This leads to the degradation of β-catenin, preventing its translocation to the nucleus and the subsequent transcription of Wnt target genes involved in cell proliferation, differentiation, and survival.[1][2][3][4]

Figure 1: this compound Inhibition of the Canonical Wnt Signaling Pathway.

Quantitative Pharmacodynamic Data

The potency and activity of this compound have been characterized in various preclinical models. The following tables summarize key quantitative data.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (β-catenin reporter activity) | STF3A cells | 2.9 nM | [1][5] |

| IC50 (Porcupine inhibition) | Mouse PORCN | 18.1 nM | [1][6] |

| IC50 (Porcupine inhibition) | Xenopus PORCN | 70 nM | [1][6] |

| IC50 (Colony formation) | PA-1 teratocarcinoma cells | 35 nM | [6] |

Table 1: In Vitro Potency of this compound

| Biomarker | Tissue/Fluid | Effect | Dose Level | Reference |

| Axin2 mRNA | Hair Follicles | Reduction | ≥ 4 mg | [3][4][7] |

| Axin2 mRNA | Whole Blood | Reduction | ≥ 4 mg | [3][4] |

| β-catenin | Osteosarcoma Xenografts | Marked Decrease | Not Specified | [2][8] |

| Serum β-CTX | Human Plasma | Doubling | ≥ 4 mg | [3][4] |

Table 2: In Vivo and Clinical Pharmacodynamic Biomarkers

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical and clinical evaluation of this compound are provided below.

β-Catenin Reporter Assay

Objective: To determine the in vitro potency of this compound in inhibiting Wnt/β-catenin signaling.

Methodology:

-

HEK293 cells are transfected with a SuperTOPFlash (STF) reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene.

-

Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for 16 hours.

-

Wnt signaling is induced by the addition of purified Wnt3a protein or by co-transfection with a Wnt3a expression plasmid.

-

Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity compared to the vehicle-treated control.[9]

Immunohistochemistry (IHC) for β-catenin

Objective: To assess the in vivo effect of this compound on β-catenin levels in tumor tissue.

Methodology:

-

Tumor xenografts from vehicle- and this compound-treated animals are harvested, fixed in formalin, and embedded in paraffin.

-

5 µm sections are cut and mounted on glass slides.

-

Slides are deparaffinized and rehydrated through a series of xylene and ethanol washes.

-

Antigen retrieval is performed by heating the slides in a citrate buffer.

-

Sections are blocked with a protein-blocking solution to prevent non-specific antibody binding.

-

Slides are incubated with a primary antibody specific for β-catenin.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

-

The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of antigen localization.

-

Sections are counterstained with hematoxylin to visualize cell nuclei.

-

Staining intensity and localization of β-catenin are evaluated by microscopy.[2]

Axin2 mRNA Quantification in Hair Follicles

Objective: To non-invasively monitor the pharmacodynamic effect of this compound in patients.

Methodology:

-

Hair follicles are collected from patients at baseline and at various time points during treatment with this compound.

-

Total RNA is extracted from the hair follicles using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined by spectrophotometry.

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

Quantitative real-time PCR (qPCR) is performed using primers and probes specific for Axin2 and a reference gene (e.g., GAPDH).

-

The relative expression of Axin2 mRNA is calculated using the ΔΔCt method, normalized to the reference gene and compared to baseline levels.[7][10]

Figure 2: Experimental Workflow for the Pharmacodynamic Investigation of this compound.

Clinical Development and Future Directions

This compound has progressed through Phase 1A and 1B clinical trials, demonstrating a manageable safety profile and evidence of on-target activity.[7][11] The dose-escalation portion of the Phase 1B trial has been completed, and a safe dose for combination therapy with the immune checkpoint inhibitor pembrolizumab has been established.[10]

Current clinical investigations are focused on two patient populations:

-

Monotherapy: Microsatellite stable (MSS) colorectal cancer (CRC) patients with RSPO fusions, a genetic alteration that hyperactivates the Wnt pathway.[7][10]

-

Combination Therapy: MSS CRC patients without RSPO fusions, as well as patients with MSS endometrial and ovarian cancers, in combination with pembrolizumab.[7][10]

The combination of this compound with immunotherapy is based on preclinical data suggesting a synergistic effect, where inhibition of Wnt signaling may enhance the infiltration and activity of tumor-killing immune cells.[11]

Future research will likely focus on further elucidating the mechanisms of resistance to this compound, identifying additional predictive biomarkers for patient selection, and exploring its potential in other Wnt-driven malignancies. The anti-angiogenic properties of this compound observed in osteosarcoma models also warrant further investigation.[2][8]

Conclusion

This compound is a potent and selective inhibitor of PORCN with a well-defined mechanism of action and clear evidence of on-target pharmacodynamic effects in both preclinical models and clinical trials. The use of minimally invasive biomarkers such as Axin2 mRNA in hair follicles provides a valuable tool for monitoring drug activity in patients. Ongoing clinical studies will further define the therapeutic potential of this compound as both a monotherapy and in combination with other anti-cancer agents for the treatment of Wnt-driven cancers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Made-In-Singapore Cancer Drug this compound Advances In Clinical Trials - EDDC [eddc.sg]

- 8. This compound, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biopharmaapac.com [biopharmaapac.com]

- 11. Made-in-Singapore cancer drug this compound advances further in clinical trials [duke-nus.edu.sg]

ETC-159: A Technical Guide to its Impact on Cancer Stem Cell Renewal

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands.[1][2][3][4] By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers and crucial for the maintenance and renewal of cancer stem cells (CSCs).[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on CSC renewal, and detailed experimental protocols for evaluating its efficacy.

Introduction: The Role of Wnt Signaling in Cancer Stem Cells

The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and migration.[2][3] In numerous cancers, aberrant Wnt signaling, often due to mutations in pathway components, leads to the stabilization and nuclear accumulation of β-catenin.[5] Nuclear β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in cell cycle progression, proliferation, and the maintenance of a stem-like state.[1]

Cancer stem cells, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are thought to be major drivers of tumor initiation, progression, metastasis, and therapeutic resistance. The Wnt/β-catenin pathway is a key regulator of CSC properties.[6] Therefore, targeting this pathway presents a promising therapeutic strategy for eradicating CSCs and improving clinical outcomes.

This compound, by inhibiting the secretion of Wnt ligands, effectively suppresses both autocrine and paracrine Wnt signaling, leading to a reduction in nuclear β-catenin and the downregulation of its target genes.[1] This mechanism of action makes this compound a compelling candidate for targeting Wnt-driven cancers and impacting the CSC population.[5][7]

Mechanism of Action of this compound

This compound's primary molecular target is Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins, a critical post-translational modification for their secretion and biological activity.[5] By inhibiting PORCN, this compound prevents the acylation of Wnt ligands, leading to their retention within the cell and subsequent degradation. This effectively shuts down the initiation of the Wnt signaling cascade at its source.

References

- 1. Made-In-Singapore Cancer Drug this compound Advances In Clinical Trials - EDDC [eddc.sg]

- 2. LGR5 positivity defines stem-like cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. urmc.rochester.edu [urmc.rochester.edu]

- 5. This compound, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current and Future Horizons of Patient-Derived Xenograft Models in Colorectal Cancer Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Trial Findings for ETC-159: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial clinical trial findings for ETC-159, a novel, orally available small molecule inhibitor of Porcupine (PORCN). This compound targets the Wnt signaling pathway, which is implicated in the proliferation and differentiation of various cancers. This document synthesizes data from early-phase clinical trials, focusing on pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.

Core Mechanism of Action

This compound is a potent inhibitor of PORCN, an enzyme essential for the palmitoylation and subsequent secretion of Wnt ligands.[1] By inhibiting PORCN, this compound blocks all Wnt ligand secretion, thereby downregulating the Wnt signaling pathway.[2] In preclinical studies, this mechanism has been shown to induce tumor regression in patient-derived xenograft models.[1] The drug has demonstrated an IC50 of 2.9 nM for inhibiting β-catenin reporter activity in STF3A cells.[3][4]

Preclinical Pharmacology

In murine models, this compound exhibits good oral bioavailability.[4] Following a single 5 mg/kg oral dose in mice, it is rapidly absorbed with a Tmax of approximately 0.5 hours and 100% oral bioavailability.[3] The plasma half-life is about 1.18 hours, and its concentration remains above the in vitro IC50 for at least 16 hours.[3] Preclinical studies have shown that this compound effectively inhibits the growth of mouse mammary tumor virus-Wnt1 tumors and induces differentiation in colon cancers with RSPO translocations.[3][5]

Clinical Trial Data

Phase 1A Monotherapy Study (NCT02521844)

The first-in-human, open-label, multi-center Phase 1A study aimed to determine the safety, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[1]

Patient Demographics and Dosing Cohorts (as of 18 Jan 2017) [1]

| Characteristic | Value |

| Number of Patients | 16 |

| Gender | 80% Male |

| Median Age (Range) | 55 years (19-68) |

| Dose Cohorts | Number of Patients |

| 1 mg | 2 |

| 2 mg | 2 |

| 4 mg | 3 |

| 8 mg | 4 |

| 16 mg | 3 |

| 30 mg | 2 |

Pharmacokinetics and Pharmacodynamics [1]

| Parameter | Finding |

| Cmax | Increased with dose |

| Mean t1/2 | 14 hours |

| Pharmacodynamic Modulation | Reduction of AXIN2 mRNA in whole blood and hair follicles, and doubling of serum β-CTX levels observed from 4 mg onwards. |

Safety and Tolerability [1]

| Adverse Event (≥20% incidence) | Percentage |

| Vomiting | 32% |

| Anorexia | 31% |

| Fatigue | 31% |

| Dysgeusia | 25% |

| Constipation | 25% |

A dose-limiting toxicity (DLT) of hyperbilirubinemia was observed at the 16 mg dose.[1] Increased bone turnover, as indicated by elevated β-CTX levels, was an on-target effect, with some patients experiencing reduced bone mineral density.[1]

Preliminary Efficacy [1]

No objective responses were observed, but two patients (one with colorectal cancer at 2 mg and one with peritoneal carcinoma at 4 mg) had stable disease for 6 and 8 cycles, respectively.[1]

Phase 1B Combination Therapy Study (this compound with Pembrolizumab)

This phase of the study evaluated the safety and preliminary efficacy of this compound in combination with the immune checkpoint inhibitor pembrolizumab in patients with advanced or metastatic solid tumors, particularly microsatellite stable (MSS) cancers.[6][7]

Patient Demographics and Dosing Cohorts [7]

| Characteristic | Value |

| Number of Patients | 20 |

| Gender | 50% Male, 50% Female |

| Mean Age | 51.4 years |

| Dose Cohorts (this compound) | Number of Patients |

| 8 mg | 6 |

| 16 mg | 14 |

Safety and Tolerability (Combination Therapy) [7]

The combination was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being grade 1 or 2.[7]

| Adverse Event (Most Common) | Percentage |

| Dysgeusia | 65% |

| β-CTX increase | 30% |

| Fatigue | 25% |

| Constipation | 20% |

| Nausea | 20% |

Dose-limiting toxicities included Grade 3 colitis and immune-related enteritis (at 16 mg) and pneumonitis and erythema with fever (at 8 mg).[7] The maximum tolerated dose (MTD) and recommended dose (RD) for the combination was determined to be 8 mg of this compound.[7]

Preliminary Efficacy (Combination Therapy) [7]

Of the 15 evaluable patients, 40% (6 patients) demonstrated clinical benefit, including one partial response (PR) and five instances of stable disease (SD).[7] These benefits were observed in patients with ovarian, lung, pancreatic, urachal, and MSS colorectal cancer with an RSPO fusion.[7]

Experimental Protocols

Phase 1A Study Design [1] Patients with advanced solid tumors received this compound orally once every other day in a 28-day cycle. Dose escalation followed an ordinal continual reassessment method. The dose-limiting toxicity period was 28 days.

Pharmacodynamic Assessment [1][6] Pharmacodynamic effects were evaluated by measuring AXIN2 mRNA levels in whole blood and hair follicles. Bone turnover was monitored through radiological and serum markers, specifically serum β-CTX levels.

Phase 1B Combination Study Design [7][8] Eligible patients had advanced or metastatic solid malignancies and had failed standard treatments. The study followed a 3+3 dose escalation design with a DLT period of 42 days. This compound was administered orally every other day in 21-day cycles at doses of 8 mg and 16 mg. Pembrolizumab was administered intravenously at 200 mg every three weeks. Responses were assessed every 6 weeks according to RECIST 1.1 criteria.

Visualizations

Caption: Mechanism of this compound in the Wnt signaling pathway.

Caption: Workflow for the Phase 1B clinical trial of this compound with pembrolizumab.

References

- 1. ascopubs.org [ascopubs.org]

- 2. This compound, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Made-In-Singapore Cancer Drug this compound Advances In Clinical Trials - EDDC [eddc.sg]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

ETC-159: A Paradigm Shift in Cancer Therapy Through Targeted Tumor Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a crucial enzyme in the Wnt signaling pathway. By preventing the palmitoylation and subsequent secretion of all Wnt ligands, this compound effectively abrogates Wnt-driven tumorigenesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its profound role in inducing tumor differentiation, and its potential as a targeted cancer therapeutic. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways to serve as a critical resource for professionals in the field of oncology drug development.

Introduction: The Wnt Signaling Pathway and Cancer

The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Dysregulation of this pathway, often through mutations in its components, is a hallmark of numerous cancers, including those of the colon, pancreas, ovary, and breast.[3][4] In cancer, aberrant Wnt signaling promotes uncontrolled cell proliferation, inhibits apoptosis, and maintains a stem-cell-like state, contributing to tumor initiation, growth, and metastasis.[2]

The canonical Wnt/β-catenin pathway is a key branch of this signaling network. In the absence of Wnt ligands, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt ligands to their receptors, Frizzled (FZD) and LRP5/6, leads to the disassembly of the destruction complex. This stabilizes β-catenin, allowing it to translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and c-Myc, driving cell proliferation.[5]

This compound: Mechanism of Action

This compound is a first-in-class inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and biological activity.[3][6] By inhibiting PORCN, this compound prevents the secretion of all 19 Wnt ligands, thereby shutting down both autocrine and paracrine Wnt signaling.[4][6] This upstream inhibition represents a powerful therapeutic strategy, as it is effective regardless of the specific downstream mutations that may activate the pathway.

The inhibition of Wnt signaling by this compound leads to the stabilization of the β-catenin destruction complex, resulting in the degradation of β-catenin and the subsequent downregulation of Wnt target genes.[7][8] This ultimately leads to a reduction in cancer cell proliferation and, critically, the induction of cellular differentiation.[3][4]

Figure 1: Mechanism of action of this compound in the Wnt signaling pathway.

The Role of this compound in Tumor Differentiation

A key and compelling aspect of this compound's anti-cancer activity is its ability to induce tumor differentiation.[3][4] In many Wnt-addicted cancers, the persistent Wnt signaling maintains cells in a proliferative, stem-like state. By inhibiting this pathway, this compound effectively removes the block on differentiation, prompting cancer cells to mature into more specialized, non-proliferative cell types. This induction of differentiation has been observed in various preclinical models.

In patient-derived xenograft (PDX) models of colorectal cancer with RSPO fusions (a genetic alteration leading to Wnt pathway hyperactivation), treatment with this compound resulted in a significant increase in differentiation markers and a decrease in stem cell markers.[4] This was accompanied by a marked remodeling of the tumor transcriptome, with a global shift from a proliferative to a differentiated gene expression signature.[3][4] Notably, this induced differentiation was found to be irreversible, preventing tumor regrowth even after cessation of treatment.[4][7]

Similar effects have been observed in other cancer types. In preclinical models of RNF43-mutant pancreatic and ovarian cancers, this compound promoted cellular differentiation.[3] In osteosarcoma xenografts, this compound treatment led to increased tumor necrosis and reduced vascularity, consistent with a shift away from a proliferative and angiogenic phenotype.[8][9]

References

- 1. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. lab.moffitt.org [lab.moffitt.org]

- 5. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Etc-159 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of ETC-159, a potent and orally bioavailable Porcupine (PORCN) inhibitor, in mouse models. The protocols and data presented are compiled from various preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a small molecule inhibitor of PORCN, a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1] By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers.[1] Preclinical studies have demonstrated its anti-tumor efficacy in a range of solid tumors, including those of the colon, endometrium, ovary, and pancreas.[1] These notes provide detailed information on the in vivo application of this compound in mice, focusing on dosage, administration, and relevant experimental protocols.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and reported in vivo efficacy of this compound in various mouse models.

Table 1: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Mouse Strain | Reference |

| Administration Route | Oral Gavage | BALB/c nude | [2][3][4] |

| Dosage | 5 mg/kg | BALB/c nude | [2][3][4] |

| Tmax (Time to maximum plasma concentration) | ~0.5 hours | BALB/c nude | [2][4] |

| Plasma Half-life (t½) | ~1.18 hours | BALB/c nude | [2][3][4] |

| Oral Bioavailability | 100% | BALB/c nude | [2][3][4] |

Table 2: Summary of In Vivo Efficacy Studies of this compound in Mice

| Mouse Model | Tumor Type | Dosage and Administration | Treatment Duration | Outcome | Reference |

| MMTV-Wnt1 Transgenic | Mammary Tumor | 1, 3, 10 mg/kg daily, oral gavage | Not specified | 52%, 78%, and 94% tumor growth inhibition, respectively. | [3][4] |

| BALB/c nude xenograft | Patient-derived colorectal cancer (RSPO fusion) | 75 mg/kg daily, oral gavage | 28-30 days | Inhibition of tumor growth and induction of differentiation. | [5] |

| Athymic nude mice xenograft | Human teratocarcinoma (PA-1, NCCIT) | Not specified | Not specified | Reduced tumor growth. | [3] |

| NOD-scid-gamma (NSG) mice xenograft | Osteosarcoma (SJSA-1, 143B) | 30 mg/kg daily, oral gavage | 15 days | Increased tumor necrosis and reduced vascularity. | [6] |

| BALB/c nude mice | Toxicity study | 10, 50, 100 mg/kg daily, oral gavage | 7 days | No weight loss or signs of toxicity. | [3] |

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a dosing solution for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl) or ddH2O

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation (Example for a 1 mL final volume):

-

In a sterile microcentrifuge tube, add 400 µL of PEG300.[2]

-

Add 50 µL of the 78 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[2]

-

Add 50 µL of Tween-80 to the mixture and mix until clear.[2]

-

Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.[2] Mix well.

-

The final concentration of this example working solution would be 3.9 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final concentration for dosing.

-

Note: It is recommended to prepare the working solution fresh on the day of use.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

-

In Vivo Administration by Oral Gavage

This protocol provides a detailed methodology for administering this compound to mice via oral gavage.

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch, curved with a ball tip for adult mice)

-

Syringe (1 mL)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Weigh the mouse to accurately calculate the required dose volume.

-

Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

-

Gavage Needle and Syringe Preparation:

-

Attach the gavage needle to the syringe.

-

Draw the calculated volume of the this compound dosing solution into the syringe. Ensure there are no air bubbles.

-

-

Administration:

-

Hold the mouse in a vertical position.

-

Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle advances.

-

Do not force the needle. If resistance is met, withdraw and reinsert.

-

Once the needle is properly positioned in the esophagus, dispense the solution slowly and steadily.

-

Withdraw the needle gently.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse reactions, such as respiratory distress.

-

Continue to monitor the animal's health, body weight, and tumor growth as required by the experimental design.

-

Visualizations

Wnt Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of inhibition by this compound.

References

- 1. Made-In-Singapore Cancer Drug this compound Advances In Clinical Trials - EDDC [eddc.sg]

- 2. selleckchem.com [selleckchem.com]

- 3. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantifying Etc-159 Activity Using a Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etc-159 is a potent, orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2][3] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[4][5][6] Dysregulation of the Wnt pathway is a known driver in a variety of cancers, including those of the colon, endometrium, ovary, and pancreas.[7][8][9][10] By inhibiting PORCN, this compound effectively suppresses Wnt signaling, offering a targeted therapeutic strategy for Wnt-driven diseases.[5][11] This application note provides a detailed protocol for a luciferase-based reporter assay to quantitatively assess the in vitro activity of this compound.

The assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive element.[12][13] In the presence of active Wnt signaling, the transcription factor β-catenin translocates to the nucleus and, in complex with TCF/LEF, drives the expression of the luciferase gene. Inhibition of the Wnt pathway by this compound leads to a dose-dependent decrease in luciferase activity, which can be quantified to determine the compound's potency.

Signaling Pathway Overview

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to its cell surface receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6). This leads to the recruitment of the destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), to the plasma membrane. This prevents the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the transcription of Wnt target genes. This compound inhibits PORCN, preventing the palmitoylation and secretion of Wnt ligands, thereby blocking the entire downstream signaling cascade.

Caption: Canonical Wnt Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocol

This protocol describes the steps for a luciferase reporter assay to determine the IC50 of this compound.

Materials and Reagents

-

HEK293T cells (or a similar readily transfectable cell line)

-

DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 Transfection Reagent

-

pGL4.49[luc2P/TCF-LEF RE/Hygro] Vector (Promega) or a similar TCF/LEF luciferase reporter vector

-

pRL-TK Vector (Promega) or a similar Renilla luciferase control vector

-

This compound

-

Wnt3a conditioned media or recombinant Wnt3a

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Cell Line and Culture

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow

Caption: Workflow for the this compound Luciferase Reporter Assay.

Detailed Procedure

Day 1: Cell Seeding

-

Trypsinize and count HEK293T cells.

-

Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.

-

Incubate overnight at 37°C with 5% CO2.

Day 2: Transfection

-

For each well, prepare a DNA-lipid complex in Opti-MEM.

-

Mix 100 ng of the TCF/LEF luciferase reporter vector and 10 ng of the Renilla luciferase control vector.

-

In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in Opti-MEM.

-

Combine the DNA and diluted Lipofectamine 2000 and incubate for 20 minutes at room temperature.

-

-

Add the DNA-lipid complex to each well.

-

Incubate for 24 hours at 37°C with 5% CO2.

Day 3: Compound Treatment and Wnt Induction

-

Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 1 µM.

-

Aspirate the transfection medium from the cells.

-

Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 1 hour at 37°C with 5% CO2.

-

Add 50 µL of Wnt3a conditioned medium or recombinant Wnt3a (at a pre-determined optimal concentration) to all wells except for the unstimulated control.

-

Incubate for 16-24 hours at 37°C with 5% CO2.

Day 4: Luciferase Assay

-

Equilibrate the plate to room temperature.

-

Aspirate the medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Lyse the cells according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.

-

Measure both Firefly and Renilla luciferase activity using a luminometer.

Data Analysis

-

For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Subtract the background signal (unstimulated control) from all measurements.

-

Express the data as a percentage of the vehicle control (DMSO-treated, Wnt3a-stimulated cells), which is set to 100%.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Dose-Response of this compound on Wnt-Induced Luciferase Activity

| This compound Concentration (nM) | Normalized Luciferase Activity (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 0.1 | 95.3 | 4.8 |

| 0.3 | 88.1 | 6.1 |

| 1.0 | 65.7 | 5.5 |

| 3.0 | 48.9 | 4.9 |

| 10 | 25.4 | 3.7 |

| 30 | 10.2 | 2.1 |

| 100 | 4.5 | 1.5 |

| 300 | 2.1 | 0.9 |

| 1000 | 1.8 | 0.7 |

Table 2: Summary of Assay Performance and this compound Potency

| Parameter | Value |

| IC50 of this compound | 2.9 nM [1][2] |

| Assay Window (S/B) | >100-fold |

| Z'-factor | >0.7 |

Conclusion

This application note provides a comprehensive protocol for a robust and reproducible luciferase reporter assay to measure the activity of the PORCN inhibitor, this compound. The detailed methodology and data presentation guidelines will enable researchers to accurately determine the potency of this compound and similar compounds targeting the Wnt signaling pathway. This assay is a valuable tool for the preclinical evaluation of Wnt pathway inhibitors in drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Optimization of a Porcupine Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Made-In-Singapore Cancer Drug this compound Advances In Clinical Trials - EDDC [eddc.sg]

- 8. Made-in-Singapore cancer drug this compound advances further in clinical [a-star.edu.sg]

- 9. Cancer drug this compound reaches new milestone in clinical trials [a-star.edu.sg]

- 10. Made-in-Singapore cancer drug this compound advances further in clinical trials [duke-nus.edu.sg]

- 11. Porcupine inhibitors LGK-974 and this compound inhibit Wnt/β-catenin signaling and result in inhibition of the fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt Reporter Activity Assay [en.bio-protocol.org]

Application Notes and Protocols for Immunohistochemical Analysis of β-catenin Following ETC-159 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of β-catenin in formalin-fixed paraffin-embedded (FFPE) tissues following treatment with ETC-159, a potent inhibitor of the Wnt signaling pathway.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. β-catenin is a key downstream effector in this pathway. In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt pathway activation, this degradation is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene transcription.

This compound is a selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, leading to the degradation of β-catenin. Preclinical studies have demonstrated that treatment with this compound results in a significant decrease in β-catenin levels in tumor xenografts.

This document provides a comprehensive protocol for the IHC analysis of β-catenin to assess the pharmacodynamic effects of this compound treatment in preclinical models.

Wnt/β-catenin Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Application Notes and Protocols for RNA Sequencing Analysis of ETC-159 Treated Tumors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) analysis on tumors treated with ETC-159, a potent and orally available PORCN inhibitor. This compound targets the Wnt signaling pathway, which is frequently hyperactivated in a variety of cancers, including colorectal, ovarian, and pancreatic cancers. By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, leading to a global shutdown of Wnt-dependent signaling. This document outlines the methodologies for assessing the transcriptomic consequences of this compound treatment, a critical step in understanding its mechanism of action, identifying biomarkers of response, and elucidating mechanisms of resistance.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands. This post-translational modification is a prerequisite for their secretion and subsequent activation of Wnt signaling pathways. In cancer, aberrant Wnt signaling can drive tumor initiation, growth, and metastasis. By inhibiting PORCN, this compound effectively traps Wnt ligands in the endoplasmic reticulum, preventing their interaction with Frizzled receptors on the cell surface and thereby inhibiting downstream signaling cascades. This leads to a reduction in the nuclear accumulation of β-catenin and the subsequent transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[1][2]

Key Findings from RNA Sequencing Analyses of this compound Treated Tumors

RNA sequencing studies on patient-derived xenografts (PDXs) of human cancers treated with this compound have revealed a significant remodeling of the tumor transcriptome. These analyses provide valuable insights into the profound effects of Wnt pathway inhibition.

Colorectal Cancer with RSPO Fusions

In a study utilizing a patient-derived colorectal cancer xenograft model with an RSPO3 fusion, which leads to Wnt pathway hypersensitization, treatment with this compound resulted in a dramatic alteration of gene expression. The key findings from this RNA-seq analysis include:

-

Global Transcriptomic Changes: A total of 5,262 genes were differentially expressed upon this compound treatment, with 2,744 genes being downregulated and 2,518 genes upregulated.

-

Wnt Pathway Inhibition: As expected, there was a significant downregulation of well-established Wnt/β-catenin target genes.

-

Induction of Differentiation: The analysis revealed an upregulation of genes associated with cellular differentiation, suggesting that this compound pushes cancer cells towards a more mature and less proliferative state.

-

Suppression of Proliferation: Conversely, genes involved in the cell cycle, stem cell maintenance, and proliferation were significantly downregulated.

Table 1: Representative Downregulated Wnt Target Genes in this compound Treated Colorectal Cancer Xenografts

| Gene Symbol | Log2 Fold Change (this compound vs. Vehicle) | Adjusted p-value |

| AXIN2 | -2.5 | < 0.0001 |

| c-MYC | -1.8 | < 0.0001 |

| LEF1 | -2.1 | < 0.0001 |

| NKD1 | -2.3 | < 0.0001 |

| TCF7 | -1.9 | < 0.0001 |

Note: This table is a representation of the key findings. The complete dataset from the original study may contain a more extensive list of differentially expressed genes.

Osteosarcoma

A separate RNA sequencing analysis was performed on osteosarcoma xenografts treated with this compound. This study identified 123 differentially expressed genes, providing further evidence of the drug's on-target activity and revealing novel aspects of its mechanism.[3]

-

Downregulation of Wnt Pathway Components: The study confirmed the downregulation of LEF1, a key downstream effector of the Wnt/β-catenin pathway. Interestingly, a Wnt receptor, FZD7, was also downregulated, suggesting a potential feedback mechanism.[3]

-

Anti-Angiogenic Potential: A significant finding was the downregulation of FLT1 (also known as VEGFR1), indicating a potential anti-angiogenic effect of this compound.[3]

Table 2: Key Differentially Expressed Genes in this compound Treated Osteosarcoma Xenografts

| Gene Symbol | Fold Change (this compound vs. Vehicle) | Function |

| LEF1 | Downregulated | Wnt pathway transcription factor |

| FZD7 | Downregulated | Wnt receptor |

| FLT1 (VEGFR1) | Downregulated | Angiogenesis |

Note: This table highlights key genes mentioned in the study. A complete list of the 123 differentially expressed genes would be required for a comprehensive analysis.

Experimental Protocols

The following protocols provide a detailed methodology for the RNA sequencing analysis of this compound treated tumors, based on established best practices for patient-derived xenograft models.

Patient-Derived Xenograft (PDX) Model and this compound Treatment

-

PDX Establishment: Tumor fragments from consenting patients are surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³). For expansion, tumors can be harvested, fragmented, and re-implanted into new cohorts of mice.

-

This compound Administration: Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a predetermined dose and schedule (e.g., daily or twice daily).

-

Tumor Harvesting: At the end of the treatment period, mice are euthanized, and tumors are excised. A portion of the tumor should be snap-frozen in liquid nitrogen and stored at -80°C for RNA extraction, while another portion can be fixed in formalin for histological analysis.

RNA Extraction from Tumor Tissue

High-quality RNA is crucial for successful RNA sequencing.

-

Tissue Homogenization: Snap-frozen tumor tissue is homogenized in a suitable lysis buffer (e.g., TRIzol or a buffer from a commercial RNA extraction kit) using a mechanical homogenizer.

-

RNA Isolation: RNA is isolated from the homogenate using either a phenol-chloroform extraction method or a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).

-

DNase Treatment: To remove any contaminating genomic DNA, an on-column or in-solution DNase I treatment is performed.

-

RNA Quality Control: The quantity and quality of the extracted RNA are assessed.

-

Concentration: Measured using a spectrophotometer (e.g., NanoDrop).

-

Purity: Assessed by the A260/A280 and A260/A230 ratios, which should be approximately 2.0.

-

Integrity: Determined using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). A RIN value of ≥ 7 is generally recommended for library preparation.

-

RNA Sequencing Library Preparation

-

Ribosomal RNA (rRNA) Depletion: Since the majority of total RNA is ribosomal RNA, it is essential to remove it to enrich for messenger RNA (mRNA) and other non-coding RNAs. This can be achieved using kits that specifically deplete rRNA (e.g., Ribo-Zero).

-

RNA Fragmentation: The rRNA-depleted RNA is fragmented into smaller pieces (typically 150-200 base pairs) using enzymatic or chemical methods.

-

First-Strand cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand complementary DNA (cDNA) using random hexamer primers and a reverse transcriptase.

-

Second-Strand cDNA Synthesis: The second strand of the cDNA is synthesized, incorporating dUTP instead of dTTP to enable strand-specific library preparation.

-

End Repair, A-tailing, and Adaptor Ligation: The ends of the double-stranded cDNA are repaired to create blunt ends, a single adenosine nucleotide is added to the 3' ends (A-tailing), and sequencing adaptors are ligated to both ends of the cDNA fragments.

-

Strand Selection (optional but recommended): If a strand-specific protocol is used, the dUTP-marked second strand is digested using Uracil-N-Glycosylase (UNG).

-

Library Amplification: The adaptor-ligated cDNA is amplified by PCR to generate a sufficient quantity of library for sequencing.

-

Library Quality Control: The final library is quantified using a fluorometric method (e.g., Qubit) and its size distribution is assessed using a Bioanalyzer.

High-Throughput Sequencing

-

Sequencing Platform: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq.

-

Sequencing Parameters: Sequencing is typically performed to generate paired-end reads of a specific length (e.g., 2x75 bp or 2x150 bp), aiming for a sufficient sequencing depth (e.g., 30-50 million reads per sample) to ensure comprehensive transcriptome coverage.

Bioinformatics Analysis

Since the tumor xenografts are grown in a murine host, the resulting sequencing data will be a mixture of human (tumor) and mouse (stroma) reads. A crucial first step is to separate these reads.

-

Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Read Trimming: Adaptor sequences and low-quality bases are removed from the reads using tools such as Trimmomatic or Cutadapt.

-

Human/Mouse Read Separation: The trimmed reads are aligned to a combined human and mouse reference genome. Tools specifically designed for xenograft data, such as Xenome or a custom pipeline, can be used to classify each read as human, mouse, or ambiguous.

-

Alignment of Human Reads: The reads classified as human are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: The gene counts are then used to identify differentially expressed genes between the this compound treated and vehicle control groups. Statistical packages such as DESeq2 or edgeR are commonly used for this purpose. These tools normalize the data and perform statistical tests to identify genes with significant changes in expression, typically defined by a log2 fold change and an adjusted p-value (or False Discovery Rate, FDR).

-

Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is then subjected to pathway analysis (e.g., using KEGG, Reactome) and Gene Ontology (GO) enrichment analysis to identify the biological processes and signaling pathways that are most significantly affected by this compound treatment.

Visualizations

Wnt Signaling Pathway and the Action of this compound

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound on PORCN.

Experimental Workflow for RNA Sequencing of this compound Treated Tumors

Caption: A comprehensive workflow for the RNA sequencing analysis of this compound treated PDX tumors.

References

- 1. Genomic data analysis workflows for tumors from patient-derived xenografts (PDXs): challenges and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xenomake: a pipeline for processing and sorting xenograft reads from spatial transcriptomic experiments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Characterization of ETC-159

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETC-159 is a potent and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] PORCN is essential for the palmitoylation and subsequent secretion of Wnt ligands, which are critical signaling proteins in the Wnt signaling pathway.[1][2] By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers, including colorectal, ovarian, and pancreatic cancers.[2][3] This targeted inhibition leads to reduced tumor growth and has shown potential in preclinical and clinical settings.[2][4] These application notes provide detailed protocols for assessing the solubility and stability of this compound in vitro, crucial parameters for its continued development and use in research.

This compound Signaling Pathway

This compound targets the Wnt signaling pathway, a key regulator of cell proliferation, differentiation, and migration.[4] Dysregulation of this pathway is implicated in the development and progression of numerous cancers.[5] this compound's mechanism of action involves the inhibition of PORCN, an enzyme that attaches a palmitoyl group to Wnt proteins, a necessary step for their secretion and subsequent binding to Frizzled receptors on target cells.[2]

Caption: this compound inhibits PORCN, blocking Wnt ligand secretion and subsequent downstream signaling.

This compound Solubility

The solubility of a compound is a critical determinant of its biological activity and therapeutic potential.[6] Poor solubility can lead to inaccurate results in in vitro assays and hinder in vivo bioavailability.[7] this compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8][9]

Table 1: Reported Solubility of this compound

| Solvent | Concentration | Reference(s) |